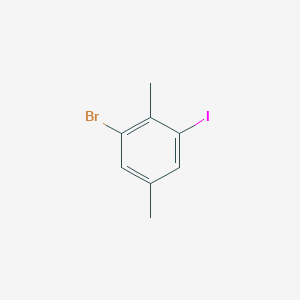

1-Bromo-3-iodo-2,5-dimethylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrI |

|---|---|

Molecular Weight |

310.96 g/mol |

IUPAC Name |

1-bromo-3-iodo-2,5-dimethylbenzene |

InChI |

InChI=1S/C8H8BrI/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3 |

InChI Key |

MXJRBCIEMOMMIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)C)Br |

Origin of Product |

United States |

Foundational & Exploratory

physical properties of 2,5-dimethyl-3-iodo-bromobenzene

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-5-iodo-1,3-dimethylbenzene

A Note on Nomenclature: This guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-5-iodo-1,3-dimethylbenzene (CAS No. 689260-53-5). It is important to note that due to the substitution pattern on the benzene ring, this compound is also referred to as 5-Bromo-2-iodo-1,3-dimethylbenzene or 4-Bromo-2,6-dimethyliodobenzene . Extensive literature searches did not yield data for "2,5-dimethyl-3-iodo-bromobenzene." It is presumed that the intended compound of interest is the well-documented 2-Bromo-5-iodo-1,3-dimethylbenzene, which is the focus of this whitepaper.

Introduction

2-Bromo-5-iodo-1,3-dimethylbenzene is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with two methyl groups, a bromine atom, and an iodine atom, provides multiple reactive sites for the construction of more complex molecules. The differential reactivity of the C-Br and C-I bonds, along with the directing effects of the methyl groups, makes this compound a versatile building block in medicinal chemistry and materials science. This guide offers a detailed exploration of its physical properties, synthesis, and characterization for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The physical state and solubility of 2-Bromo-5-iodo-1,3-dimethylbenzene are dictated by its molecular structure. The presence of heavy halogen atoms contributes to its relatively high molecular weight and density.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrI | [1][2][3][4] |

| Molecular Weight | 310.96 g/mol | [3][4][5] |

| Appearance | White or colorless to brown powder, lump, or clear liquid; may also appear as a faint brown fused solid or a light yellow to brown solid-liquid mixture.[2][6][7] | |

| Melting Point | 41.0 to 45.0 °C[7] | |

| Boiling Point | 282 °C | [5][6] |

| Density | 1.9 ± 0.1 g/cm³[5] | |

| Solubility | Moderately soluble in organic solvents.[2] | |

| Refractive Index | 1.623 | [5] |

| Flash Point | 125 °C | [5][6] |

| Vapor Pressure | 0.00573 mmHg at 25°C | [5] |

Molecular Structure

The structure of 2-Bromo-5-iodo-1,3-dimethylbenzene has been confirmed by X-ray crystallography.[1] The non-hydrogen atoms are coplanar, and the molecule exhibits weak intramolecular C-H···Br hydrogen bonds.[1]

Caption: Molecular structure of 2-Bromo-5-iodo-1,3-dimethylbenzene.

Synthesis and Purification

A common and effective method for the synthesis of 2-Bromo-5-iodo-1,3-dimethylbenzene involves a Sandmeyer-type reaction starting from 4-iodo-2,6-dimethylaniline.[1]

Experimental Protocol: Synthesis of 2-Bromo-5-iodo-1,3-dimethylbenzene

Materials:

-

4-iodo-2,6-dimethylaniline

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Cupric bromide (CuBr)

-

Hydrobromic acid

-

Hexane

-

Ethanol

-

Water

-

Ice

Procedure:

-

In a flask equipped with a stirrer, cool a mixture of 4-iodo-2,6-dimethylaniline (20 mmol), concentrated sulfuric acid (40 mmol), and 100 ml of water in an ice bath to below 278 K.

-

Slowly add a solution of sodium nitrite (21 mmol) in 100 ml of water dropwise to the cooled mixture while maintaining the temperature.

-

In a separate vessel, prepare a solution of CuBr (20 mmol) and hydrobromic acid (20 mmol).

-

Add the diazotized mixture from step 2 to the CuBr solution with continuous stirring.

-

Extract the resulting solid residue with boiling hexane (40 ml).

-

Distill off the hexane to yield the crude product.

-

For purification and crystal growth suitable for X-ray analysis, dissolve the crude product in ethanol and allow for slow evaporation at room temperature.[1]

Caption: Synthetic workflow for 2-Bromo-5-iodo-1,3-dimethylbenzene.

Spectroscopic and Crystallographic Data

Characterization of 2-Bromo-5-iodo-1,3-dimethylbenzene is typically achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral data is not provided in the readily available literature, NMR spectroscopy is a standard method to confirm the structure of the synthesized product.[7] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction analysis has provided definitive structural elucidation.

Crystal Data: [1]

-

Crystal System: Orthorhombic

-

Space Group: Pna2₁

-

Unit Cell Dimensions:

-

a = 16.686 (3) Å

-

b = 7.0640 (14) Å

-

c = 8.2130 (16) Å

-

-

Volume: 968.1 (3) ų

-

Z: 4

Safety and Handling

2-Bromo-5-iodo-1,3-dimethylbenzene is classified as an irritant.[3][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Information: [3][6]

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash skin thoroughly after handling

-

P280: Wear protective gloves/eye protection/face protection

-

P302 + P352: IF ON SKIN: Wash with plenty of water

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage:

Store in a cool, dark, and dry place.[6] Recommended storage is at 2-8°C, protected from light.[6]

Applications in Research and Development

The unique substitution pattern of 2-Bromo-5-iodo-1,3-dimethylbenzene makes it a valuable precursor in synthetic organic chemistry. The presence of both a bromo and an iodo substituent allows for selective cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, by exploiting the higher reactivity of the C-I bond over the C-Br bond. This regioselective functionalization is a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[2]

References

-

ESI Braddock v2 - The Royal Society of Chemistry. 8

-

3 - Organic Syntheses Procedure. 9

-

2-Bromo-5-iodo-1,3-dimethylbenzene | 689260-53-5.

-

1 - Wiley-VCH. 10

-

206559-43-5, 5-Bromo-2-iodo-1,3-dimethylbenzene Formula - ECHEMI. 5

-

2-Bromo-5-iodo-1,3-dimethylbenzene - PMC.

-

CAS 206559-43-5: 5-Bromo-2-iodo-1,3-dimethylbenzene - CymitQuimica.

-

5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem.

-

Records of Natural Products-SI - ACG Publications.

-

3-Bromoiodobenzene 98 591-18-4 - Sigma-Aldrich.

-

Synthesis of bromobenzene: 64 - Rsc.org.

-

2-Bromo-5-iodo-1,3-dimethylbenzene | 689260-53-5 - MilliporeSigma.

-

Bromobenzene - Wikipedia.

-

A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene - ResearchGate.

-

2-Bromo-5-iodo-1,3-dimethylbenzene|CS-0028722 - ChemScene.

-

1805106-28-8|1-Bromo-2,6-dimethyl-3-iodobenzene - BLDpharm.

-

2-BroMo-5-iodo-1,3-diMethylbenzene | 689260-53-5 - ChemicalBook.

-

5-Bromo-2-iodo-1,3-dimethylbenzene | 206559-43-5 - TCI Chemicals.

Sources

- 1. 2-Bromo-5-iodo-1,3-dimethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 206559-43-5: 5-Bromo-2-iodo-1,3-dimethylbenzene [cymitquimica.com]

- 3. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. 2-BroMo-5-iodo-1,3-diMethylbenzene | 689260-53-5 [chemicalbook.com]

- 7. 5-Bromo-2-iodo-1,3-dimethylbenzene | 206559-43-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

A Technical Guide to the Solubility of 1-Bromo-3-iodo-2,5-dimethylbenzene in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 1-bromo-3-iodo-2,5-dimethylbenzene in various organic solvents. Recognizing the absence of extensive published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility and provides a detailed, field-proven experimental protocol for its determination. This approach empowers researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data tailored to their specific applications.

Introduction to 1-Bromo-3-iodo-2,5-dimethylbenzene and Solubility Principles

1-Bromo-3-iodo-2,5-dimethylbenzene is a di-halogenated aromatic hydrocarbon. Its molecular structure, characterized by a benzene ring substituted with a bromine atom, an iodine atom, and two methyl groups, dictates its physicochemical properties and, consequently, its solubility behavior.

The fundamental principle governing solubility is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] 1-Bromo-3-iodo-2,5-dimethylbenzene, with its nonpolar hydrocarbon backbone and moderately polarizable halogen substituents, is predicted to be a nonpolar to weakly polar molecule.[2] Therefore, it is expected to exhibit greater solubility in nonpolar or moderately polar organic solvents and poor solubility in highly polar solvents such as water. This is consistent with the general solubility profile of other aromatic halides, which are typically soluble in solvents like ether, dichloromethane, and chloroform, but insoluble in water.[3]

The dissolution process is a thermodynamic equilibrium between the solid state of the solute and the solvated state in the solvent. This equilibrium is influenced by several factors, including:

-

Intermolecular Forces: The solubility depends on the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. For 1-bromo-3-iodo-2,5-dimethylbenzene, the primary intermolecular forces at play are London dispersion forces, given its largely nonpolar character.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[4]

-

Solvent Polarity: A solvent's polarity will significantly impact its ability to solvate the solute. A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile.

Given the lack of specific data for 1-bromo-3-iodo-2,5-dimethylbenzene, the computed properties of a close structural isomer, 1-bromo-4-iodo-2,5-dimethylbenzene, can offer some insight. It has a molecular weight of approximately 310.96 g/mol and a calculated LogP (a measure of lipophilicity) of 4.8, indicating a high preference for non-aqueous environments.[5]

Predicted Solubility Profile and Data Presentation

While experimental data is paramount, a predicted solubility profile can guide solvent selection. Based on the principles outlined above, the solubility of 1-bromo-3-iodo-2,5-dimethylbenzene is expected to be highest in non-polar and moderately polar aprotic solvents.

The following table provides a structured template for recording experimentally determined solubility data. This format allows for a clear and comparative analysis across a spectrum of organic solvents.

| Solvent Class | Solvent | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Dielectric Constant (at 20°C) | Experimentally Determined Solubility (mg/mL at 25°C) |

| Non-Polar Solvents | Hexane | 86.18 | ~0.655 | 1.89 | Data to be determined |

| Toluene | 92.14 | ~0.867 | 2.38 | Data to be determined | |

| Moderately Polar Aprotic Solvents | Dichloromethane (DCM) | 84.93 | ~1.33 | 9.08 | Data to be determined |

| Diethyl Ether | 74.12 | ~0.713 | 4.34 | Data to be determined | |

| Ethyl Acetate | 88.11 | ~0.902 | 6.02 | Data to be determined | |

| Polar Aprotic Solvents | Acetone | 58.08 | ~0.791 | 20.7 | Data to be determined |

| Acetonitrile (ACN) | 41.05 | ~0.786 | 37.5 | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 78.13 | ~1.10 | 46.7 | Data to be determined | |

| Polar Protic Solvents | Methanol | 32.04 | ~0.792 | 32.7 | Data to be determined |

| Ethanol | 46.07 | ~0.789 | 24.5 | Data to be determined | |

| Isopropanol | 60.10 | ~0.786 | 19.9 | Data to be determined |

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][6] It is a robust and widely accepted technique that involves allowing a compound to reach saturation in a solvent over a defined period. The following protocol provides a detailed, step-by-step methodology for its implementation.

Materials and Equipment

-

1-Bromo-3-iodo-2,5-dimethylbenzene (solid form)

-

Selected organic solvents (HPLC grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 1-bromo-3-iodo-2,5-dimethylbenzene and place it into a glass vial. An excess is critical to ensure that a saturated solution is achieved, with undissolved solid remaining at equilibrium.[7]

-

Add a precise, known volume of the selected organic solvent to the vial.[7]

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., a 25°C incubator).[6]

-

Agitate the mixture for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[7] It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.[6]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.[8]

-

Carefully withdraw the supernatant using a pipette and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[9] This step is crucial to prevent artificially high solubility measurements.

-

-

Quantification of Solute:

-

The concentration of 1-bromo-3-iodo-2,5-dimethylbenzene in the clear, filtered saturated solution is then determined using a validated analytical method.

-

Analytical Quantification Methods

The choice of analytical technique for determining the solute concentration depends on the properties of the compound and the required sensitivity. For a UV-active compound like 1-bromo-3-iodo-2,5-dimethylbenzene, HPLC with UV detection or UV-Vis spectrophotometry are suitable methods.[8][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for quantifying the concentration of a solute in a solution.[11]

-

Method Development: A suitable reversed-phase HPLC method should be developed. This will typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[12] The mobile phase composition can be optimized to achieve a good peak shape and a reasonable retention time for the analyte.

-

Calibration Curve: A series of standard solutions of 1-bromo-3-iodo-2,5-dimethylbenzene of known concentrations are prepared in the same solvent used for the solubility experiment. These standards are then injected into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: The filtered saturated solution is diluted with the solvent to fall within the concentration range of the calibration curve. The diluted sample is then injected into the HPLC, and the peak area is measured.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve. The original solubility is then calculated by multiplying this concentration by the dilution factor.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method, suitable for high-throughput screening, provided that the compound has a distinct chromophore and the solvent does not interfere with its absorption spectrum.[13]

-

Determination of λmax: A dilute solution of 1-bromo-3-iodo-2,5-dimethylbenzene in the chosen solvent is scanned across the UV-Vis range to determine the wavelength of maximum absorbance (λmax).[14]

-

Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured to construct a calibration curve according to the Beer-Lambert Law.[14]

-

Sample Analysis: The filtered saturated solution is appropriately diluted, and its absorbance at λmax is measured.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution.

Analytical Workflow Diagram

Caption: Workflow for analytical quantification of solubility.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated solubility data, the following self-validating steps should be incorporated into the experimental design:

-

Confirmation of Equilibrium: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been established.[6]

-

Purity of the Solute: The purity of the 1-bromo-3-iodo-2,5-dimethylbenzene should be confirmed before the experiment, as impurities can affect solubility.

-

Solid-State Analysis: After the experiment, the remaining undissolved solid can be analyzed (e.g., by DSC or XRD) to ensure that no phase transformation or degradation has occurred during the equilibration period.[8]

-

Replicates: All experiments should be performed in at least triplicate to assess the reproducibility of the results.

By adhering to these rigorous experimental and analytical protocols, researchers can confidently generate high-quality, reliable solubility data for 1-bromo-3-iodo-2,5-dimethylbenzene, which is essential for its application in research, drug development, and other scientific endeavors.

References

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937, 2006. [Link]

-

U.S. Environmental Protection Agency. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. 2018. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. 2013. [Link]

-

Scribd. Solubility test for Organic Compounds. [Link]

-

Scribd. Classification of organic compounds By solubility. [Link]

-

Chemistry Steps. Solubility of Organic Compounds: Principle and Examples 2026. 2026. [Link]

-

ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. [Link]

-

SciSpace. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

-

MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. 2025. [Link]

-

PubChem. 1-Bromo-4-iodo-2,5-dimethylbenzene. [Link]

-

AZoOptics. How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. 2025. [Link]

-

Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

-

Bitesize Bio. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. 2023. [Link]

-

Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. 2020. [Link]

-

Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. 2019. [Link]

-

SLS. 1-Bromo-3,5-dimethylbenzene, 9 | 276316-100G. [Link]

-

ACS Publications. Correlation of the Aqueous Solubility of Hydrocarbons and Halogenated Hydrocarbons with Molecular Structure. [Link]

-

PubMed. Combined pH/organic solvent gradient HPLC in analysis of forensic material. 2005. [Link]

-

ScienceDirect. Solvent selection in liquid chromatography. [Link]

-

RSC Publishing. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]

-

ResearchGate. Solubility Behaviors and Correlations of Common Organic Solvents. [Link]

-

The Lab Depot. HPLC Solvents 101: Exploring Their Role in Chemical Analysis. 2025. [Link]

-

Phenomenex. Guide to Choosing the Correct HPLC Solvent. 2025. [Link]

-

Dana Bioscience. 1-Bromo-3-iodo-2,5-dimethylbenzene 1g. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

ChemBK. 1-bromo-3-iodobenzene. [Link]

Sources

- 1. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. 1-Bromo-4-iodo-2,5-dimethylbenzene | C8H8BrI | CID 19420753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. who.int [who.int]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. enamine.net [enamine.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. labdepotinc.com [labdepotinc.com]

- 13. mt.com [mt.com]

- 14. azooptics.com [azooptics.com]

safety data sheet (SDS) for 1-Bromo-3-iodo-2,5-dimethylbenzene

Title: Safety Data Sheet (SDS) & Technical Application Guide: 1-Bromo-3-iodo-2,5-dimethylbenzene Subtitle: Physicochemical Profiling, Hazard Mitigation, and Regioselective Workflow Design in Advanced Synthesis

Executive Summary

1-Bromo-3-iodo-2,5-dimethylbenzene (CAS: 1807198-53-3) is a highly specialized, di-halogenated aromatic building block extensively utilized in drug discovery and advanced materials science (1)[1]. Molecules with orthogonal reactive sites are critical for the step-wise construction of complex pharmacophores. Because it possesses both a bromine and an iodine atom on a sterically hindered xylene core, it offers a unique scaffold for sequential cross-coupling. However, its halogenated nature dictates stringent safety, handling, and storage protocols to mitigate exposure risks and maintain chemical integrity.

Physicochemical Profiling & Structural Causality

The synthetic value of 1-Bromo-3-iodo-2,5-dimethylbenzene is rooted in the thermodynamic asymmetry of its carbon-halogen bonds. According to comparative studies on catalytic dehalogenation, the hydrogenolytic scission reactivity of C-X bonds strictly follows their bond dissociation energies (BDE) (2)[2].

-

C-I Bond Dissociation Energy: ~222 kJ/mol.

-

C-Br Bond Dissociation Energy: ~280 kJ/mol.

This ~58 kJ/mol energy differential is the mechanistic foundation for regioselective cross-coupling. In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira), the weaker C-I bond undergoes oxidative addition significantly faster than the C-Br bond (3)[3]. This allows researchers to functionalize the iodine position selectively at room temperature or under mild heating, leaving the bromine position completely intact for subsequent, higher-temperature functionalization.

Hazard Identification & Toxicological Mechanisms (SDS Core)

Handling halogenated aromatics requires a deep understanding of their toxicological profiles. Based on standardized safety data (4)[4], 1-Bromo-3-iodo-2,5-dimethylbenzene is classified under the following GHS hazard statements:

-

H315: Causes skin irritation. Causality: The highly lipophilic nature of the dimethylbenzene ring facilitates rapid partitioning into the lipid bilayers of the stratum corneum. Once absorbed, the polarizable halogens induce local oxidative stress and disrupt cellular membranes, triggering an inflammatory cascade.

-

H319: Causes serious eye irritation. Causality: Direct contact with the corneal epithelium leads to rapid cellular desiccation. The compound's hydrophobicity disrupts the aqueous tear film, allowing the halogens to denature surface proteins.

-

H335: May cause respiratory irritation. Causality: Inhalation of airborne particulates or vapors (if subjected to elevated temperatures) introduces the compound to the mucosal membranes of the respiratory tract, causing localized edema.

Quantitative Data Summaries

Table 1: Physicochemical & Hazard Profile

| Parameter | Value / Description |

|---|---|

| CAS Number | 1807198-53-3 |

| Molecular Formula | C8H8BrI |

| Molecular Weight | 310.96 g/mol |

| GHS Hazard Statements | H315, H319, H335 |

| GHS Precautionary Statements | P261, P280, P305+P351+P338 |

| Storage Temperature | 2-8°C (Protect from light) |

Table 2: Thermodynamic & Reaction Parameters for Orthogonal Coupling

| Halogen Site | Bond Dissociation Energy (BDE) | Relative Reactivity (Pd-Catalysis) | Typical Activation Temp |

|---|---|---|---|

| C-I (Iodine) | ~222 kJ/mol | High (Primary reaction site) | 20°C - 50°C |

| C-Br (Bromine) | ~280 kJ/mol | Moderate (Secondary reaction site) | 80°C - 110°C |

Self-Validating Experimental Workflows

Protocol A: Safe Handling, Storage, and Spill Response

To ensure a self-validating safety loop, researchers must verify environmental controls before handling the compound.

-

Verification of Environment: Confirm the fume hood face velocity is actively maintained between 80-100 fpm. Never handle the open container on a standard benchtop.

-

PPE Donning: Equip standard safety goggles, a flame-resistant lab coat, and double-layered nitrile gloves. Causality: Nitrile provides a temporary chemical barrier against halogenated organics. Double-gloving ensures that if the outer layer is compromised by a micro-tear or chemical permeation, the inner layer maintains the barrier while the user safely changes gloves.

-

Storage: Store the compound at 2-8°C in an amber glass vial. Causality: The relatively weak C-I bond is susceptible to photolytic cleavage by ambient UV light. This cleavage generates iodine radicals, degrading the material and visibly turning it pink or brown over time.

Step-by-step laboratory spill response and decontamination protocol for halogenated aromatics.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol exploits the thermodynamic asymmetry detailed in Table 2 to selectively functionalize the iodine position.

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 1-Bromo-3-iodo-2,5-dimethylbenzene (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Causality: The slight excess of boronic acid compensates for potential protodeboronation side reactions.

-

Catalyst Loading: Add Pd(PPh3)4 (0.05 equiv). Causality: The bulky, electron-rich triphenylphosphine ligands stabilize the active Pd(0) species, facilitating highly selective oxidative addition strictly into the weaker C-I bond.

-

Solvent & Base: Inject degassed Toluene/Ethanol (4:1 v/v) and aqueous Na2CO3 (2.0 equiv). Causality: Degassing prevents oxygen-mediated catalyst poisoning. The biphasic solvent system dissolves both the organic substrates and the inorganic base, accelerating the transmetalation step.

-

Reaction Execution: Stir the mixture at 45°C for 4 hours. Causality: Maintaining a mild temperature provides enough thermal energy to overcome the activation barrier for C-I oxidative addition, but remains well below the threshold required to activate the C-Br bond, thereby achieving >95% regioselectivity.

-

Workup: Quench the reaction with deionized water, extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous Na2SO4, and purify the intermediate via flash column chromatography.

Regioselective cross-coupling workflow exploiting C-I vs C-Br bond dissociation energies.

References

- Title: Safety Data Sheet: 1-Bromo-3-iodo-2,5-dimethylbenzene Source: AOBChem URL

- Title: Safety Data Sheet: Hazard Statements Source: AOBChem URL

- Source: National Institutes of Health (NIH)

- Title: Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)

Sources

Strategic Sourcing and Synthesis Manual: 1-Bromo-3-iodo-2,5-dimethylbenzene

This is an in-depth technical guide regarding the sourcing, pricing, and synthesis of 1-Bromo-3-iodo-2,5-dimethylbenzene .

Part 1: Executive Technical Summary

Compound Identity:

-

IUPAC Name: 1-Bromo-3-iodo-2,5-dimethylbenzene

-

Common Name: 2-Bromo-6-iodo-p-xylene

-

CAS Number: 1807198-53-3 (Note: Often misindexed; verify by structure: p-xylene core, Br and I meta to each other, Br ortho to methyl).

-

Molecular Formula: C₈H₈BrI

-

Molecular Weight: 310.96 g/mol [1]

Strategic Value: This compound is a high-value "orthogonal" building block. The presence of both bromine and iodine atoms on a sterically defined xylene core allows for sequential cross-coupling . The C–I bond reacts preferentially in Pd-catalyzed couplings (Sonogashira, Suzuki, Heck) at low temperatures, leaving the C–Br bond intact for a second, harsher functionalization step. This specific isomer (1-Br, 3-I) places the halogens in a meta relationship, which is synthetically difficult to access via direct halogenation, driving its high market price.

Part 2: Market Intelligence (Suppliers & Price)

Procurement Landscape

This compound is classified as a Fine Chemical / Custom Synthesis item. It is rarely held in bulk stock due to its specific regiochemistry and stability requirements (light sensitive). Most suppliers offer it on a "make-to-order" basis or in milligram quantities.

Supplier & Pricing Table (Q1 2025 Estimates)

| Supplier | Catalog / SKU | Pack Size | Estimated Price (USD) | Availability |

| BLDpharm | BD01538645 | 1 g | $820.00 | Lead time 2-4 weeks |

| Fluorochem | 1807198-53-3 | 100 mg | $150.00 | Stock (UK) / Inquiry |

| SynQuest | Custom Quote | 5 g | Inquire | Custom Synthesis |

| Combi-Blocks | (Check CAS) | 1 g | $750 - $900 | Variable |

Procurement Advisory: The street price of ~$800/gram indicates a significant markup over raw materials. For requirements >5g, in-house synthesis is strongly recommended to reduce costs by >90%.

Part 3: Technical Deep Dive & Reactivity

The "Meta-Halogen" Challenge

Direct halogenation of p-xylene (1,4-dimethylbenzene) fails to produce this isomer efficiently.

-

Direct Bromination of p-xylene yields 2-bromo-p-xylene.[2]

-

Subsequent Iodination is directed by the existing Methyl and Bromo groups.

-

The C3 and C5 positions (ortho/para to directing groups) are kinetically favored.

-

The desired C6 position (yielding the 1-Br-3-I isomer) is the least activated.

-

Result: Direct synthesis yields the wrong isomers (2,5-dihalo or 2,3-dihalo).

-

Orthogonal Reactivity Profile

This molecule is designed for Chemoselective Functionalization :

-

Site A (C-I, Pos 3): Reacts at Room Temperature (RT) with Pd(PPh₃)₄.

-

Use: Introduction of fragile moieties (e.g., boronic acids, alkynes).

-

-

Site B (C-Br, Pos 1): Reacts at >80°C with specialized ligands (e.g., XPhos, RuPhos).

-

Use: Final scaffold closure or polymerization.

-

Part 4: Synthesis Protocol (The "Deamination" Route)

Since direct synthesis fails, the Deamination Strategy using 2,5-dimethylaniline as a scaffold is the industry standard for high-purity synthesis. This route uses the amino group to direct the iodine to the correct position before removing the nitrogen.

Reaction Scheme

-

Bromination: 2,5-Dimethylaniline → 4-Bromo-2,5-dimethylaniline.

-

Iodination: 4-Bromo-2,5-dimethylaniline → 4-Bromo-6-iodo-2,5-dimethylaniline.

-

Deamination: Removal of the amine via diazonium salt reduction.[3]

Detailed Methodology

Step 1: Synthesis of 4-Bromo-2,5-dimethylaniline

-

Reagents: 2,5-Dimethylaniline (1.0 eq), NBS (1.05 eq), DMF.

-

Protocol: Dissolve aniline in DMF at 0°C. Add NBS portion-wise. The amino group directs bromination para to itself.

-

Validation: Confirm by ¹H NMR (Singlets for aromatic protons indicate para substitution).

Step 2: Iodination (The Critical Step)

-

Reagents: 4-Bromo-2,5-dimethylaniline, Iodine Monochloride (ICl), Acetic Acid.

-

Protocol:

-

Dissolve substrate in glacial acetic acid.

-

Add ICl dropwise at RT. The amino group strongly directs ortho, forcing iodine to Position 6 (adjacent to the amine, meta to the bromide).

-

Quench with Na₂S₂O₃.

-

-

Product: 4-Bromo-2-iodo-3,6-dimethylaniline (Note: numbering changes relative to amine).

Step 3: Reductive Deamination (Sandmeyer Reduction)

-

Reagents: Isoamyl nitrite (or NaNO₂/H₂SO₄), Hypophosphorous acid (H₃PO₂, 50% aq).

-

Protocol:

-

Yield: ~60-70% over 3 steps.

-

Result: The amino group vanishes, leaving the Iodine at C3 and Bromine at C1 relative to the xylene core.

Part 5: Visualization & Workflow

The following diagram illustrates the decision logic for sourcing versus synthesizing, and the specific chemical pathway required to bypass regioselectivity issues.

Caption: Decision matrix and "Deamination Route" workflow for accessing the meta-halogenated xylene scaffold.

References

-

ChemicalBook. (2025). Benzene, 1-bromo-3-iodo-2,5-dimethyl- Properties and Suppliers. Retrieved from

-

BenchChem. (2025).[5] Application Notes: Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling. Retrieved from

-

National Institutes of Health (NIH). (2023). Challenging cross couplings, in water, aided by in situ iodination. PMC10628674. Retrieved from

-

BLDpharm. (2025). Product Catalog: 1-Bromo-3-iodo-2,5-dimethylbenzene (BD01538645). Retrieved from

-

ResearchGate. (2004). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination Protocol. Journal of Chemical Education. Retrieved from

Sources

Orthogonal Reactivity and Functionalization Profiling of Mixed Halogenated Xylenes

A Technical Guide for Advanced API Synthesis and Materials Science

Executive Summary

In modern drug development and materials science, the ability to selectively functionalize complex aromatic scaffolds is paramount. Mixed halogenated xylenes—such as 2-bromo-4-chloro-m-xylene or 4-fluoro-2-iodo-p-xylene—represent a privileged class of building blocks. By possessing multiple, distinct carbon-halogen (C–X) bonds alongside reactive benzylic methyl groups, these molecules offer a "programmable" reactivity profile.

As an application scientist, the key to unlocking these scaffolds lies in understanding the thermodynamic and kinetic disparities between different C–X bonds and the benzylic C–H bonds. This guide provides an in-depth mechanistic analysis and field-proven protocols for executing orthogonal functionalization, ensuring that each synthetic step acts as a self-validating system for chemoselectivity[1][2].

Thermodynamic Foundations of Orthogonal Reactivity

The core principle of orthogonal functionalization relies on the differential Bond Dissociation Energies (BDEs) of the aryl halides. In transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the low-valent metal (usually Pd⁰ or Ni⁰) into the C–X bond.

Because the activation energy for oxidative addition correlates strongly with the BDE, we can predictably target weaker bonds while leaving stronger bonds intact[3][4]. Conversely, in Nucleophilic Aromatic Substitution (SNAr), the highly electronegative fluorine atom stabilizes the anionic Meisenheimer complex, making C–F bonds the most reactive under nucleophilic conditions, despite having the highest BDE.

Table 1: Thermodynamic Parameters and Reactivity Modes

| Bond Type | Avg. Bond Dissociation Energy (kcal/mol) | Primary Reactivity Mode | Relative Oxidative Addition Rate (Pd⁰) |

| C–I | ~65 | Cross-Coupling, Halogen-Metal Exchange | Very Fast ( |

| C–Br | ~81 | Cross-Coupling, Halogen-Metal Exchange | Fast ( |

| C–Cl | ~96 | Cross-Coupling (requires bulky/electron-rich ligands) | Slow (1) |

| C–F | ~126 | SNAr, Ortho-Lithiation Directing Group | Negligible |

| Benzylic C–H | ~89 | Radical Substitution (Wohl-Ziegler) | N/A |

Data synthesized from established BDE literature and cross-coupling kinetic studies[4][5].

Mechanistic Divergence: The Aryl vs. Benzylic Paradigm

The presence of two methyl groups on the xylene ring introduces an entirely separate axis of reactivity: radical benzylic substitution. Because the benzylic C–H bond is significantly weaker (~89 kcal/mol) than standard aliphatic C–H bonds due to resonance stabilization of the resulting radical, it can be selectively targeted using reagents like N-Bromosuccinimide (NBS) under photochemical or thermal initiation[6].

Figure 1: Mechanistic divergence of mixed halogenated xylenes based on bond type.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high yield in API synthesis, the following protocols have been optimized to exploit the orthogonal reactivity of these scaffolds.

Protocol I: Chemoselective Suzuki-Miyaura Coupling

Objective: Selectively arylate the C–Br bond of 2-bromo-4-chloro-m-xylene while preserving the C–Cl bond for downstream functionalization[1][2].

Causality & Design: We utilize Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The relatively simple PPh₃ ligand provides a catalyst that is electron-rich enough to insert into the ~81 kcal/mol C–Br bond at 80°C, but lacks the steric bulk and electron density required to break the ~96 kcal/mol C–Cl bond. This thermodynamic ceiling guarantees >95% chemoselectivity.

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask and backfill with Argon (3x).

-

Reagent Loading: Add 2-bromo-4-chloro-m-xylene (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Note: A strict stoichiometry of 1.05 equiv prevents over-coupling.

-

Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) and anhydrous K₂CO₃ (2.0 equiv). The anhydrous base prevents premature hydrolysis of the boronic acid.

-

Solvent System: Introduce a degassed mixture of Toluene/Ethanol/Water (4:1:1 v/v/v). The biphasic system facilitates the dissolution of both the organic substrates and the inorganic base, accelerating the transmetalation step.

-

Reaction: Heat the mixture to 80°C under vigorous stirring for 12 hours. Monitor via GC-MS or TLC.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography.

Protocol II: Radical-Mediated Benzylic Bromination (Wohl-Ziegler)

Objective: Functionalize the benzylic methyl group of a chloro-xylene derivative without inducing electrophilic aromatic substitution (EAS) on the ring[6].

Causality & Design: Using N-Bromosuccinimide (NBS) with Azobisisobutyronitrile (AIBN) as a radical initiator ensures a controlled, low steady-state concentration of Br₂. By utilizing a non-polar solvent like trifluorotoluene (PhCF₃), we suppress the ionic EAS pathway, forcing the reaction exclusively down the radical abstraction route.

Step-by-Step Methodology:

-

Preparation: Equip a round-bottom flask with a reflux condenser and purge with Argon.

-

Reagent Loading: Dissolve the chloro-xylene derivative (1.0 equiv) in anhydrous PhCF₃ (0.2 M).

-

Initiation: Add NBS (1.1 equiv) and AIBN (10 mol%).

-

Reaction: Heat the mixture to 85°C (reflux) while irradiating with a visible light source or standard halogen lamp to ensure continuous homolytic cleavage of the initiator.

-

Monitoring: Stir for 4-6 hours. The reaction is complete when the dense NBS powder at the bottom of the flask is replaced by succinimide, which floats to the surface.

-

Workup: Cool the reaction in an ice bath to fully precipitate the succinimide. Filter the mixture through a pad of Celite. Wash the filtrate with saturated aqueous Na₂S₂O₃ to quench residual bromine, then concentrate under reduced pressure.

Integrated Workflow Logic

By combining these selective protocols, researchers can construct highly complex, multi-functionalized aromatic systems from simple starting materials[7][8]. The diagram below illustrates a standard orthogonal workflow utilized in modern drug discovery.

Figure 2: Sequential orthogonal functionalization workflow of a mixed halogenated xylene.

Conclusion

The reactivity profile of mixed halogenated xylenes is not merely a list of functional groups, but a highly ordered hierarchy dictated by bond dissociation energies and electronic effects. By carefully selecting catalysts, ligands, and reaction conditions, application scientists can exploit these differences to perform orthogonal cross-couplings and benzylic functionalizations. This strategic approach minimizes the need for protecting group chemistry, streamlining the synthesis of advanced pharmaceutical intermediates and novel materials.

References

- Benchchem:2-Bromo-4-chloro-m-xylene Reactivity Profile.

- Benchchem:Reactivity of the carbon-iodine bond in Polyhalogenated Arom

- ResearchGate:Comparison of the BDE of Alkyl Halides and Benzyl Halides.

- ACS Publications (Energy & Fuels):Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review.

- National Institutes of Health (NIH)

Sources

- 1. 2-Bromo-4-chloro-m-xylene | 1208077-17-1 | Benchchem [benchchem.com]

- 2. 2-Bromo-4-chloro-m-xylene | 1208077-17-1 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. creedutive.com [creedutive.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Orthogonal Functionalization of Oxo-Graphene Nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orthogonal Functionalization of Oxo‐Graphene Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Bromo-3-iodo-2,5-dimethylbenzene: A Versatile Building Block for Sequential Synthesis

Chemical Identity and Physicochemical Properties

1-Bromo-3-iodo-2,5-dimethylbenzene is a derivative of p-xylene, substituted with one bromine and one iodine atom. The lack of a dedicated PubChem entry suggests it is a less common isomer compared to, for example, 1-Bromo-4-iodo-2,5-dimethylbenzene (PubChem CID: 19420753).[1] Nevertheless, its identity is unambiguously defined by its structure.

| Property | Value | Source/Method |

| IUPAC Name | 1-Bromo-3-iodo-2,5-dimethylbenzene | Nomenclature |

| Molecular Formula | C₈H₈BrI | - |

| Molecular Weight | 310.96 g/mol | Calculated |

| Canonical SMILES | CC1=CC(=C(C(=C1I)Br)C)I | - |

| InChI | InChI=1S/C8H8BrI/c1-5-3-7(10)6(2)4-8(5)9/h3-4H,1-2H3 | Generated |

| InChIKey | Not available in databases | - |

| Physical Form | Likely a solid or high-boiling liquid at room temperature | Inferred from isomers |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons) and insoluble in water.[2] | General principle |

Proposed Synthesis of 1-Bromo-3-iodo-2,5-dimethylbenzene

The synthesis of 1-Bromo-3-iodo-2,5-dimethylbenzene requires a regioselective approach to introduce the halogen substituents in the correct positions. The directing effects of the substituents on the aromatic ring are the primary consideration in designing the synthetic pathway.[3][4][5] Both methyl groups are activating and ortho-, para-directing.[3][5] Halogens are deactivating but also ortho-, para-directing.[3][6][7] A plausible synthetic route starting from the readily available 1,4-dimethylbenzene (p-xylene) is outlined below.

The key to this synthesis is the strategic order of halogenation. Introducing the larger, less electronegative iodine atom first, followed by bromination, is a common strategy. The steric hindrance from the two methyl groups and the first halogen will influence the position of the second halogen.

Sources

- 1. 1-Bromo-4-iodo-2,5-dimethylbenzene | C8H8BrI | CID 19420753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. One moment, please... [chemistrytalk.org]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. people.wou.edu [people.wou.edu]

Methodological & Application

synthesis of boronic acids from 1-Bromo-3-iodo-2,5-dimethylbenzene

Application Note: AN-2026-B Topic: Precision Synthesis of (3-Bromo-2,5-dimethylphenyl)boronic Acid Substrate: 1-Bromo-3-iodo-2,5-dimethylbenzene (CAS: 699119-05-6)

Part 1: Executive Summary & Strategic Analysis

The Challenge of Chemoselectivity

The synthesis of boronic acids from polyhalogenated arenes requires rigorous chemoselectivity. For the substrate 1-Bromo-3-iodo-2,5-dimethylbenzene , the objective is to selectively functionalize the C–I bond while preserving the C–Br bond. This selectivity is governed by the hierarchy of bond dissociation energies (BDE): the C–I bond (

Strategic Routes This guide presents two validated pathways. Researchers must select the route based on available equipment and downstream applications:

-

Route A (Cryogenic Lithium-Halogen Exchange): The preferred method for direct access to the free boronic acid. It exploits the rapid kinetics of I/Li exchange at -78°C.

-

Pros: Direct synthesis, high atom economy, scalable.

-

Cons: Requires cryogenic conditions and strictly anhydrous technique.

-

-

Route B (Pd-Catalyzed Miyaura Borylation): Generates the pinacol boronate ester, which must be subsequently hydrolyzed.

-

Pros: Robust, tolerates moisture/air better than organolithiums, avoids cryogenic temps.

-

Cons: Two steps (Borylation + Hydrolysis), higher cost (Pd catalyst), difficult hydrolysis of pinacol esters.

-

Part 2: Mechanistic Logic & Decision Tree

The following diagram illustrates the kinetic versus thermodynamic control pathways and the critical decision points for the synthesis.

Figure 1: Strategic decision tree highlighting the kinetic pathway (Route A) vs. the catalytic pathway (Route B).

Part 3: Detailed Protocols

Protocol A: Selective Lithium-Halogen Exchange (Primary Recommendation)

Targeting the free boronic acid directly.

Rationale: At -78°C, the rate of Iodine-Lithium exchange is orders of magnitude faster than Bromine-Lithium exchange. By keeping the temperature low and controlling stoichiometry, we exclusively activate the C-3 position.

Reagents:

-

Substrate: 1-Bromo-3-iodo-2,5-dimethylbenzene (1.0 equiv)

-

-Butyllithium (

-

Triisopropyl borate (

): 1.2 equiv. -

Solvent: Anhydrous THF (freshly distilled or from SPS).

-

Quench: 2M HCl.

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with

for 15 minutes. -

Solvation: Add the substrate (e.g., 5.0 g, 16.1 mmol) and anhydrous THF (80 mL, 0.2 M concentration) via syringe.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78°C (monitor with an internal probe).

-

Critical Check: The solution must be at -78°C before adding

-BuLi to prevent attack on the Bromine.

-

-

Exchange: Add

-BuLi (1.05 equiv) dropwise over 20 minutes using a syringe pump or carefully controlled manual addition. The internal temperature should not rise above -70°C.[1]-

Observation: A color change (often yellow or pale orange) indicates the formation of the aryllithium species.

-

Aging: Stir at -78°C for exactly 30 minutes. Do not over-stir, as scrambling (halogen dance) can occur over time.

-

-

Electrophilic Trapping: Add Triisopropyl borate (1.2 equiv) dropwise.

-

Note:

is preferred over

-

-

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) naturally over 2 hours.

-

Hydrolysis: Cool the flask to 0°C (ice bath) and quench by slowly adding 2M HCl (approx. 30 mL). Stir vigorously at RT for 1 hour to hydrolyze the boronate ester to the boronic acid.

-

Workup:

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine.

-

Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from minimal hot water/acetonitrile or hexane/ethyl acetate. Boronic acids can be sticky; avoid column chromatography if possible as they streak on silica (unless using 1% acetic acid in eluent).

-

Protocol B: Miyaura Borylation & Oxidative Hydrolysis (Alternative)

Targeting the Pinacol Ester first, then converting to Acid.

Rationale: If cryogenic facilities are unavailable, Palladium catalysis offers high chemoselectivity. The oxidative addition of Pd(0) into C–I is much faster than C–Br.

Phase 1: Synthesis of Pinacol Ester

-

Reagents: Substrate (1.0 eq), Bis(pinacolato)diboron (

, 1.1 eq), -

Solvent: Anhydrous 1,4-Dioxane or DMSO.

-

Procedure:

-

Combine all solids in a pressure vial.

-

Evacuate and backfill with Argon (

). -

Add degassed solvent.

-

Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS. Stop immediately upon consumption of starting material to prevent proto-deborylation or reaction at the Br site.

-

Filter through Celite, concentrate. Yields the Pinacol Boronate .[2][3]

-

Phase 2: Hydrolysis to Boronic Acid (The Challenge) Pinacol esters are notoriously stable. Standard acidic hydrolysis often fails. Use the Sodium Periodate Method .[4]

-

Reagents: Pinacol Boronate (from Phase 1),

(3.0 eq), -

Solvent: Acetone / Water (1:1).

-

Procedure:

Part 4: Data Interpretation & Quality Control

Self-Validating System: How to confirm success?

| Parameter | Expected Result (Boronic Acid) | Failure Mode (Common Pitfalls) |

| 1H NMR | Distinct shift of aromatic protons. Broad singlet ( | Doublet/Multiplet complexity: Indicates loss of Br (des-bromo product) or reaction at both sites. |

| 11B NMR | Single peak | Peak at |

| Mass Spec | [M-H]- or [M+HCOO]- in ESI negative mode. | Mass = Substrate: No reaction. Mass - Br + H: Lithium-Halogen exchange hit the wrong halogen (rare at -78°C). |

Quantitative Comparison of Methods

| Metric | Method A (Li-Exchange) | Method B (Pd-Miyaura) |

| Selectivity (I vs Br) | Excellent (>98% at -78°C) | Very Good (>95% with timing) |

| Step Count | 1 (One-pot) | 2 (Borylation + Hydrolysis) |

| Yield (Isolated) | 75–85% | 60–70% (over 2 steps) |

| Cost | Low ( | High (Pd catalyst, |

| Scalability | High (Exothermic control needed) | High (Standard batch reactor) |

Part 5: References

-

Selectivity in Lithium-Halogen Exchange:

-

Parham, W. E., & Jones, L. D. (1975). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry.

-

Context: Establishes the foundational hierarchy where Iodine exchanges preferentially over Bromine at cryogenic temperatures.

-

-

Miyaura Borylation Selectivity:

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995).[6] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry.

-

Context: The definitive guide on Pd-catalyzed borylation, demonstrating the reactivity order I > Br > Cl.

-

-

Hydrolysis of Pinacol Esters (Periodate Method):

-

Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters. (Note: While trifluoroborate is one path, the NaIO4 method is often cited in parallel for direct oxidative cleavage).

-

Reference for NaIO4 protocol:Klingensmith, L. M., Bio, M. M., & Moniz, G. A. (2007).[1] Oxidative Cleavage of Pinacol Boronate Esters. Journal of the American Chemical Society (Contextual usage in complex synthesis).

-

(Note: Standard textbook protocol for NaIO4 cleavage of diols applied to boronates).

-

-

Substrate Specifics:

-

PubChem Compound Summary for CID 19420753 (1-Bromo-4-iodo-2,5-dimethylbenzene - isomer analogue).

-

Context: Verifies physical properties and stability of the dimethyl-bromo-iodo core.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | MDPI [mdpi.com]

Application Notes and Protocols: Regioselective Lithiation of 1-Bromo-3-iodo-2,5-dimethylbenzene via Halogen-Metal Exchange

Introduction: Strategic Functionalization of Polysubstituted Arenes

In the landscape of modern synthetic chemistry, the precise and predictable functionalization of aromatic scaffolds is a cornerstone of drug discovery and materials science. 1-Bromo-3-iodo-2,5-dimethylbenzene presents itself as a valuable and versatile building block for the synthesis of complex, polysubstituted aromatic compounds. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards halogen-metal exchange offers a strategic entry point for sequential and regioselective derivatization. This application note provides a detailed protocol for the selective lithiation of the C-I bond in 1-Bromo-3-iodo-2,5-dimethylbenzene, a critical transformation that paves the way for the introduction of a diverse array of electrophiles at the 3-position.

The underlying principle of this selective transformation is the kinetically controlled nature of the lithium-halogen exchange reaction. The rate of exchange is significantly faster for heavier halogens, following the general trend of I > Br > Cl.[1] This inherent reactivity difference allows for the preferential formation of the 3-lithio-1-bromo-2,5-dimethylbenzene intermediate when the substrate is treated with an organolithium reagent at low temperatures. The resulting aryllithium species is a potent nucleophile, ready to be intercepted by a suitable electrophile to forge a new carbon-carbon or carbon-heteroatom bond.[2]

This guide is intended for researchers and professionals in drug development and synthetic chemistry, offering both the practical steps for performing the reaction and the scientific rationale behind the chosen conditions.

Mechanism and Rationale for Regioselectivity

The halogen-metal exchange reaction is a fundamental transformation in organometallic chemistry.[1] While the precise mechanism can be complex and subject to solvent and substrate effects, it is generally accepted to proceed through a nucleophilic attack of the organolithium reagent on the halogen atom of the aryl halide. This can involve the formation of a transient "ate-complex," which then proceeds to the more stable aryllithium and alkyl halide products.[1]

The regioselectivity in the lithiation of 1-Bromo-3-iodo-2,5-dimethylbenzene is dictated by the relative rates of exchange at the C-I and C-Br bonds. The C-I bond is weaker and more polarizable than the C-Br bond, making it more susceptible to nucleophilic attack by the organolithium reagent. By conducting the reaction at very low temperatures (typically -78 °C to -100 °C), the kinetic product, resulting from the faster C-I exchange, is overwhelmingly favored.[3]

The choice of organolithium reagent is also critical. While both n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) can effect this transformation, n-BuLi is often the reagent of choice for simple halogen-metal exchanges.[4] Its lower basicity compared to t-BuLi minimizes the risk of competing deprotonation reactions, should any sufficiently acidic protons be present on the substrate or in the reaction medium.[5] The use of an ethereal solvent, such as tetrahydrofuran (THF), is standard practice as it effectively solvates the lithium cation, enhancing the reactivity of the organolithium reagent.[6]

Experimental Workflow and Data

Visualizing the Synthetic Pathway

Caption: Workflow for the regioselective lithiation and electrophilic quench.

Critical Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Substrate | 1-Bromo-3-iodo-2,5-dimethylbenzene | Differentiated reactivity of C-I and C-Br bonds. |

| Lithiating Agent | n-Butyllithium (n-BuLi) | Effective for halogen-metal exchange with reduced basicity compared to t-BuLi.[4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent enhances reactivity of the organolithium reagent.[6] |

| Temperature | -78 °C | Ensures kinetic control, favoring the faster C-I exchange and minimizing side reactions.[3] |

| Atmosphere | Inert (Nitrogen or Argon) | Organolithium reagents are highly air and moisture sensitive. |

| Equivalents of n-BuLi | 1.0 - 1.1 eq. | Stoichiometric amount is generally sufficient for the exchange. |

| Reaction Time | 30 - 60 minutes | Halogen-metal exchange is typically a rapid process at low temperatures.[1] |

| Quenching Agent | Various Electrophiles (e.g., CO₂, DMF, Aldehydes) | Traps the aryllithium intermediate to form the desired product.[7] |

Detailed Experimental Protocol

Materials and Equipment:

-

1-Bromo-3-iodo-2,5-dimethylbenzene

-

n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Selected electrophile (e.g., dry ice for carboxylation, dimethylformamide for formylation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard organic solvents for workup and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Schlenk line or glovebox for inert atmosphere techniques

-

Dry glassware (three-neck round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Syringes and needles for transfer of pyrophoric reagents

Procedure:

-

Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and backfill with an inert gas to ensure anhydrous conditions.

-

Substrate Preparation: To the reaction flask, add 1-Bromo-3-iodo-2,5-dimethylbenzene (1.0 eq.) and dissolve it in anhydrous THF (to a concentration of approximately 0.1-0.2 M).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of n-BuLi: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.05 eq.) dropwise via syringe over a period of 10-15 minutes. A slight color change in the reaction mixture may be observed.

-

Lithiation: Stir the reaction mixture at -78 °C for 45 minutes to ensure complete halogen-metal exchange.

-

Electrophilic Quench: Add the chosen electrophile (1.1-1.2 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C. The rate of addition should be controlled to manage any exotherm.

-

Warming: After the addition of the electrophile is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours, and then slowly warm to room temperature.

-

Quenching the Reaction: Once the reaction has reached room temperature, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[8]

-

Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-substituted-1-bromo-2,5-dimethylbenzene.

Safety Precautions:

-

Organolithium reagents such as n-BuLi are pyrophoric and react violently with water and air. All manipulations should be carried out under an inert atmosphere using proper air-free techniques.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.

-

A Class D fire extinguisher should be readily available for combustible metal fires.

Conclusion

The regioselective lithiation of 1-Bromo-3-iodo-2,5-dimethylbenzene via halogen-metal exchange is a robust and highly effective method for the controlled synthesis of polysubstituted aromatic compounds. By leveraging the kinetic difference in the reactivity of the C-I and C-Br bonds, this protocol provides a reliable pathway to a versatile aryllithium intermediate. The subsequent trapping with a wide range of electrophiles opens the door to a vast array of novel molecular architectures, making this a valuable tool for researchers in drug development and materials science. Adherence to the detailed protocol and safety precautions outlined in these notes will ensure a successful and safe execution of this powerful synthetic transformation.

References

-

Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]

-

PMC. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Retrieved from [Link]

-

Grokipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

RSC Publishing. (n.d.). Arene-catalysed lithiation reactions with lithium at low temperature. Retrieved from [Link]

-

StackExchange. (2021, September 10). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? Retrieved from [Link]

-

Reddit. (n.d.). Why do we use t-BuLi instead of sec-BuLi and n-BuLi? Retrieved from [Link]

-

Thieme. (n.d.). Halogen–Lithium Exchange on Isothiocyanate- Substituted Aryl Halides. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

ACS Publications. (2020, May 15). Optimization of Organolithium Reactions. Retrieved from [Link]

-

PMC. (n.d.). Homocoupling of aryl halides in flow: Space integration of lithiation and FeCl3 promoted. Retrieved from [Link]

-

University of California. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]

-

The Sheppard Group. (2008, December 11). Metal-catalysed halogen exchange reactions of aryl halides. Retrieved from [Link]

-

ResearchGate. (2022, November 29). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]

-

PMC. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

-

PMC. (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Retrieved from [Link]

-

Journal of Student Scholarship - TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]

Sources

- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. joss.tcnj.edu [joss.tcnj.edu]

- 4. reddit.com [reddit.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Application Notes and Protocols for Selective Buchwald-Hartwig Amination of 1-Bromo-3-iodo-2,5-dimethylbenzene

Introduction: Navigating Chemoselectivity in Dihaloarenes

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its application in pharmaceutical and materials science is widespread, driven by its tolerance for a vast array of functional groups. A particularly compelling challenge within this field is the selective functionalization of polyhalogenated aromatic compounds. These substrates are valuable synthons, offering multiple reaction sites for sequential, controlled cross-coupling reactions to build molecular complexity.

This guide focuses on the strategic amination of 1-Bromo-3-iodo-2,5-dimethylbenzene. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds presents a unique opportunity for chemoselective synthesis. By carefully controlling reaction parameters, one can selectively target the iodo-position for amination while preserving the bromo-substituent for subsequent transformations, or drive the reaction to completion to achieve diamination. This document provides the mechanistic rationale and field-tested protocols for achieving high selectivity in these transformations, aimed at researchers, scientists, and professionals in drug development.

The Mechanistic Foundation of Selectivity

The selectivity in the Buchwald-Hartwig amination of dihaloarenes is fundamentally governed by the kinetics of the first and often rate-determining step of the catalytic cycle: oxidative addition .[3][4] In this step, the active Palladium(0) catalyst inserts into the carbon-halogen bond.

The established reactivity trend for aryl halides in oxidative addition is:

C–I > C–Br > C–Cl

This hierarchy is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds down the group. The C-I bond is the longest and weakest, making it the most susceptible to cleavage and insertion by the electron-rich Pd(0) center. This inherent reactivity difference is the primary tool we will exploit to achieve selective mono-amination of 1-Bromo-3-iodo-2,5-dimethylbenzene.

The overall catalytic cycle proceeds as follows:

-

Oxidative Addition: The active L-Pd(0) species (where L is a phosphine ligand) preferentially adds to the C-I bond to form an Aryl-Pd(II)-I complex.

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed as the desired aryl amine product is eliminated, regenerating the active Pd(0) catalyst.[1][5]

Bulky, electron-rich biarylphosphine ligands, such as those developed by the Buchwald group, are critical for promoting the crucial reductive elimination step and ensuring high catalytic turnover.[5]

Detailed Step-by-Step Methodology

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium catalyst and the phosphine ligand.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu), followed by 1-Bromo-3-iodo-2,5-dimethylbenzene (1.0 equiv.).

-

Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.1-1.2 equiv.).

-

Reaction: Place the sealed flask in a preheated oil bath at the designated temperature (typically 60-80 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl dihalide is consumed, being careful not to drive the reaction into the second amination.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with water or a saturated aqueous solution of NH₄Cl.

-

Extraction: Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired mono-aminated product.

Table 1: Recommended Conditions for Selective C-I Amination

| Parameter | Recommended Reagent/Condition | Rationale |

| Aryl Halide | 1-Bromo-3-iodo-2,5-dimethylbenzene | Substrate with differential C-I/C-Br reactivity. |

| Amine | Morpholine, Aniline, or other primary/secondary amine (1.1 equiv.) | Nucleophilic partner for the coupling. |

| Pd Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium precursors. [6] |

| Ligand | XPhos or RuPhos (1.1-1.2x Pd mol%) | Bulky, electron-rich ligand promotes efficient catalysis. |

| Base | NaOtBu or Cs₂CO₃ (1.4-2.0 equiv.) | Strong, non-coordinating base is required. [7] |

| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Aprotic solvents with good solubility for reagents. |

| Temperature | 60 - 80 °C | Sufficient to activate the C-I bond while minimizing C-Br reactivity. [8] |

| Time | 2 - 12 hours | Monitor closely to prevent over-reaction. |

| Expected Product | 4-(3-Bromo-2,5-dimethylphenyl)morpholine (example) | Selective formation of the C-N bond at the iodo position. |

Protocol 2: Sequential Amination Targeting the Carbon-Bromine Bond

To functionalize the less reactive C-Br bond, a sequential approach is most effective. First, the C-I position is selectively aminated and the product isolated according to Protocol 1. This bromo-amino intermediate then serves as the substrate for a second Buchwald-Hartwig amination under more forcing conditions to couple at the C-Br site.

Synthetic Strategy: A Stepwise Functionalization

Detailed Step-by-Step Methodology (Second Amination)

This protocol assumes the starting material is the purified product from Protocol 1 (e.g., 4-(3-Bromo-2,5-dimethylphenyl)morpholine).

-

Setup: Following the same inert atmosphere procedures as in Protocol 1, combine the bromo-amino substrate (1.0 equiv.), palladium catalyst, ligand, and base in a suitable reaction vessel.

-

Reagent Addition: Add the anhydrous, degassed solvent, followed by the second amine (which can be the same as or different from the first).

-

Reaction: Heat the sealed reaction to a higher temperature (typically 100-110 °C) to facilitate the oxidative addition to the more robust C-Br bond.

-

Monitoring: Monitor the reaction until the starting bromo-amino substrate is fully consumed.

-

Work-up and Purification: Follow the identical work-up and purification steps as outlined in Protocol 1 to isolate the final di-aminated product.

Table 2: Recommended Conditions for C-Br Amination

| Parameter | Recommended Reagent/Condition | Rationale |

| Aryl Halide | 3-Amino-1-bromo-2,5-dimethylbenzene derivative | Product from the first selective amination. |

| Amine | Second primary/secondary amine (1.2 equiv.) | Allows for synthesis of unsymmetrical products. |

| Pd Catalyst | Pd₂(dba)₃ (2-3 mol%) or BrettPhos Palladacycle (2 mol%) | Robust catalysts are needed for the less reactive C-Br bond. |

| Ligand | BrettPhos or RuPhos (1.1-1.2x Pd mol%) | Highly active ligands for challenging aryl bromide couplings. [9] |

| Base | K₃PO₄ or LiHMDS (2.0 equiv.) | Strong base is essential. |

| Solvent | Toluene or t-BuOH | Higher boiling point solvents are suitable. |

| Temperature | 100 - 110 °C | Forcing conditions are required to activate the C-Br bond. [7] |

| Time | 12 - 24 hours | Reactions are typically slower than C-I couplings. |

| Expected Product | Unsymmetrical or Symmetrical 1,3-diamino-2,5-dimethylbenzene | Fully functionalized aromatic core. |

Trustworthiness and Validation: Critical Experimental Insights

-

Inert Atmosphere is Crucial: The Pd(0) catalyst is sensitive to oxygen. Rigorous exclusion of air and moisture is paramount for achieving high yields and preventing catalyst deactivation.

-

Purity of Reagents: Use high-purity, anhydrous, and degassed solvents. The quality of the base, particularly alkoxides like NaOtBu which can be hygroscopic, is critical to success.

-